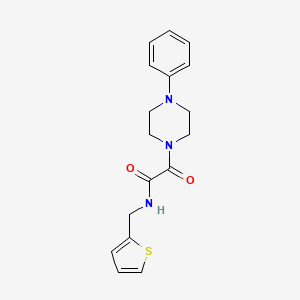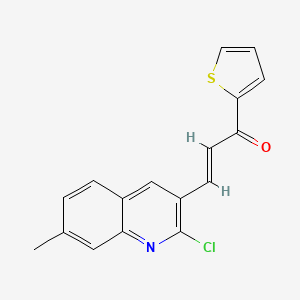
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and a methyl group, as well as a thiophene ring connected through a propenone linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 2-chloro and 7-methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methylating agents.
Coupling with Thiophene: The final step involves the coupling of the quinoline intermediate with a thiophene derivative through a Claisen-Schmidt condensation reaction. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to inhibit specific enzymes or receptors makes it a candidate for the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable and reactive quinoline derivatives.
作用機序
The mechanism of action of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties and use in organic electronics.
Uniqueness
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets and enhances its potential as a multifunctional therapeutic agent.
特性
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPLRBBSDXLSS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)
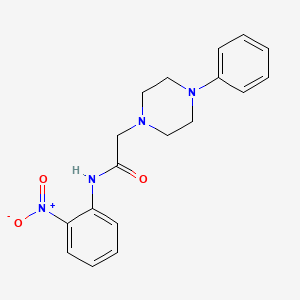
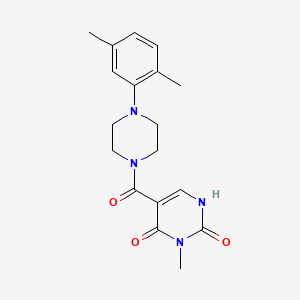
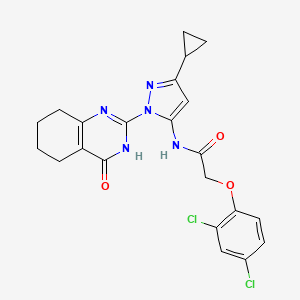
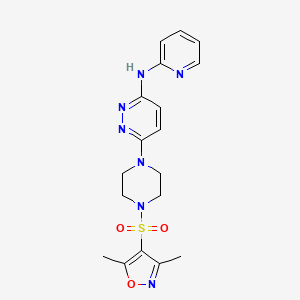
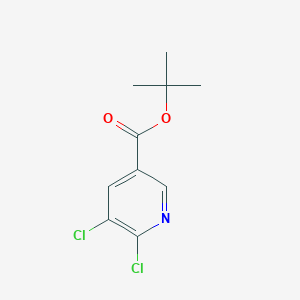
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
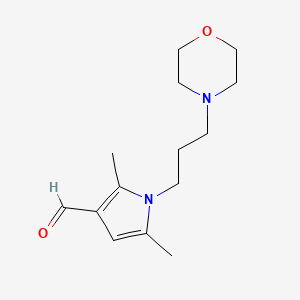
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)
